molecular formula C15H21N3O2S2 B220983 5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B220983
M. Wt: 339.5 g/mol
InChI Key: VBONMVXRNZCHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano-thieno-pyrimidine core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol or amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential biological activities, such as anticancer or antimicrobial properties, are of interest for drug development.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is not well-documented. compounds in the thienopyrimidine class often interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine apart is its unique combination of functional groups and the pyrano-thieno-pyrimidine core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C15H21N3O2S2

Molecular Weight

339.5 g/mol

IUPAC Name

5-(2-ethoxyethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C15H21N3O2S2/c1-4-19-5-6-21-14-17-12(16)11-9-7-15(2,3)20-8-10(9)22-13(11)18-14/h4-8H2,1-3H3,(H2,16,17,18)

InChI Key

VBONMVXRNZCHIA-UHFFFAOYSA-N

SMILES

CCOCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N

Canonical SMILES

CCOCCSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N

Origin of Product

United States

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